An In-depth Technical Guide to 3-Ethyl-triazolo[4,3-a]pyridine-6-carboxylic acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-Ethyl-triazolo[4,3-a]pyridine-6-carboxylic acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader class of triazolopyridine derivatives to predict its chemical properties, structure, and potential synthetic pathways. The triazolopyridine scaffold is a well-established pharmacophore found in numerous biologically active agents, and this guide aims to equip researchers with the foundational knowledge necessary for its investigation and utilization in drug discovery programs.
Introduction: The Prominence of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif in modern drug discovery. Its rigid, planar structure and ability to participate in a variety of non-covalent interactions have made it a versatile scaffold for targeting a range of biological entities. Famous examples of drugs containing this core include Dapiprazole and Trazodone.[4] The derivatization of the triazolopyridine molecule has been extensively explored, leading to the development of potent and selective inhibitors for various enzymes, including kinases.[1][3] This guide focuses on a specific, yet under-documented derivative, 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, providing a predictive analysis of its key characteristics.
Molecular Structure and Predicted Chemical Properties
Based on its chemical name and the general properties of related compounds, we can deduce the fundamental structural and chemical characteristics of 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
Structural Elucidation
The core of the molecule is a fused bicyclic system comprising a pyridine ring and a 1,2,4-triazole ring. An ethyl group is substituted at the 3-position of the triazole ring, and a carboxylic acid group is attached to the 6-position of the pyridine ring.
Figure 1: Chemical structure of 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C9H9N3O2[5] | Based on atom count from the structure. |
| Molecular Weight | 191.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Common for similar heterocyclic carboxylic acids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The carboxylic acid group may impart some aqueous solubility, but the heterocyclic core is largely nonpolar. |
| pKa | Estimated pKa for the carboxylic acid around 3-5. The triazole nitrogen atoms are weakly basic. | The electron-withdrawing nature of the fused ring system would likely lower the pKa of the carboxylic acid compared to a simple benzoic acid. |
| InChI Key | CRQJJFNDMIJPJR-UHFFFAOYSA-N[5] | A standardized unique identifier. |
Proposed Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, drawing from established methods for the synthesis of the triazolopyridine scaffold.[2][6] A plausible and efficient approach would involve the construction of the triazole ring onto a pre-functionalized pyridine derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection would involve breaking the triazole ring, leading back to a 2-hydrazinopyridine intermediate. This intermediate can be derived from a corresponding 2-halopyridine.
Figure 2: Retrosynthetic analysis for 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
Proposed Synthetic Protocol
This proposed protocol is based on a palladium-catalyzed addition of a hydrazide to a 2-chloropyridine followed by cyclization, a method known for its efficiency and chemoselectivity.[6]
Step 1: Synthesis of Ethyl 2-chloro-6-pyridinecarboxylate
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To a solution of 2-chloro-6-pyridinecarboxylic acid in ethanol, add a catalytic amount of sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester.
Step 2: Synthesis of Ethyl 2-hydrazino-6-pyridinecarboxylate
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Dissolve the ethyl 2-chloro-6-pyridinecarboxylate in a suitable solvent such as ethanol.
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Add hydrazine hydrate in excess (e.g., 5-10 equivalents).
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Heat the reaction mixture to reflux and monitor by TLC.
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After completion, cool the reaction and remove the excess hydrazine and solvent under vacuum. The crude product can often be used in the next step without further purification.
Step 3: Synthesis of Ethyl 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylate
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To the crude ethyl 2-hydrazino-6-pyridinecarboxylate, add propionic acid.
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Heat the mixture, either neat or in a high-boiling solvent like xylenes, with a dehydrating agent such as phosphorus oxychloride or under microwave irradiation to facilitate the cyclization.[6]
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Monitor the reaction for the formation of the triazole ring.
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Upon completion, cool the reaction and pour it onto ice-water.
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Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
Step 4: Hydrolysis to 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid
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Dissolve the purified ethyl ester in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
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Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Analytical Characterization (Predicted)
A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following techniques would be employed:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the pyridine ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the ethyl carbons, the aromatic carbons of the fused ring system, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z 192.07. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), O-H stretch (broad, around 3000 cm⁻¹), and C=N and C=C stretches of the aromatic rings. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[1][3] Derivatives have shown potent activity against targets such as Janus kinases (JAKs) and histone deacetylases (HDACs).[1][3] Furthermore, this scaffold has been explored for its potential in targeting protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy.[7] The presence of the carboxylic acid group at the 6-position of 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This functional group can be converted to amides, esters, or other bioisosteres to fine-tune the molecule's interaction with its biological target.
Conclusion
While 3-Ethyl-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is not a widely characterized compound, its structural features place it firmly within a class of heterocycles with immense potential in medicinal chemistry. This guide has provided a predictive overview of its chemical properties, a plausible and detailed synthetic route, and a summary of its potential applications. The methodologies and insights presented here are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this promising molecule and its analogues. The continued exploration of the triazolopyridine scaffold is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
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